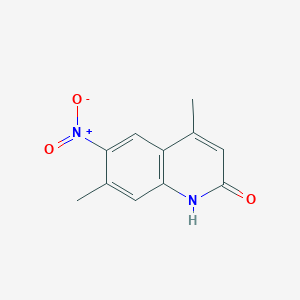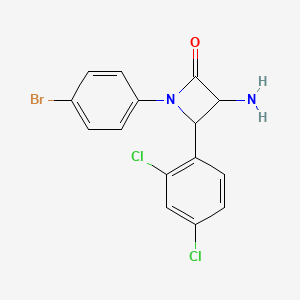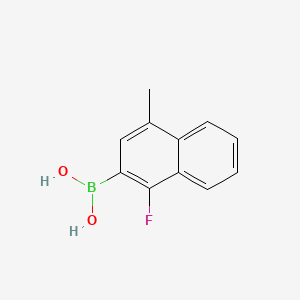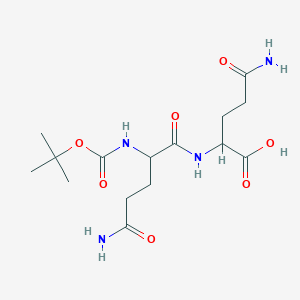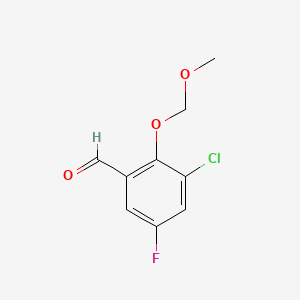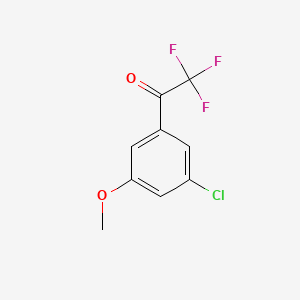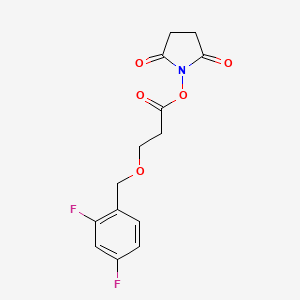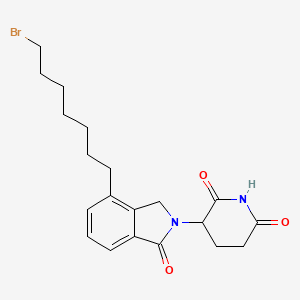
1-Fluoro-8-(2,4,6-trichlorophenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-8-(2,4,6-trichlorophenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluoro group at the first position and a trichlorophenyl group at the eighth position of the naphthalene ring
Méthodes De Préparation
The synthesis of 1-Fluoro-8-(2,4,6-trichlorophenyl)naphthalene typically involves the reaction of naphthalene with appropriate fluorinating and chlorinating agents. One common method includes the use of Selectfluor as a fluorinating agent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective introduction of the fluoro and trichlorophenyl groups at the desired positions on the naphthalene ring .
Industrial production methods for this compound may involve large-scale reactions in specialized reactors, ensuring high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
1-Fluoro-8-(2,4,6-trichlorophenyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trichlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1-Fluoro-8-(2,4,6-trichlorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Fluoro-8-(2,4,6-trichlorophenyl)naphthalene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro and trichlorophenyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Fluoro-8-(2,4,6-trichlorophenyl)naphthalene include other fluorinated naphthalene derivatives and trichlorophenyl-substituted naphthalenes These compounds share some structural similarities but may differ in their chemical properties and applications
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and potential applications across various fields. Its synthesis, reactivity, and applications make it a valuable subject of study in both academic and industrial research.
Propriétés
Formule moléculaire |
C16H8Cl3F |
|---|---|
Poids moléculaire |
325.6 g/mol |
Nom IUPAC |
1-fluoro-8-(2,4,6-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-10-7-12(18)16(13(19)8-10)11-5-1-3-9-4-2-6-14(20)15(9)11/h1-8H |
Clé InChI |
GZJCTPOGGCLILU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C3=C(C=C(C=C3Cl)Cl)Cl)C(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{5-[(1,1-dioxido-1-benzothiophen-3-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B14770105.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B14770107.png)

